Isoindoline-2-carbonyl)-6-(trifluoromethyl)pyridin-
Description
Isoindoline-2-carbonyl-6-(trifluoromethyl)pyridine is a heterocyclic compound featuring a pyridine core substituted with a trifluoromethyl (-CF₃) group at the 6-position and an isoindoline-2-carbonyl moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the isoindoline-2-carbonyl group introduces a bicyclic structure capable of participating in hydrogen bonding and π-π stacking interactions . This combination of functional groups makes the compound a candidate for pharmaceutical and materials science applications, particularly in drug design where stability and target binding are critical.
Properties
CAS No. |
2438637-61-5 |
|---|---|
Molecular Formula |
C23H17Cl2F3N2O4S |
Molecular Weight |
545.35 |
IUPAC Name |
4-(2,6-dichlorophenyl)sulfanyl-3-(5,6-dimethoxy-1,3-dihydroisoindole-2-carbonyl)-6-(trifluoromethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C23H17Cl2F3N2O4S/c1-33-15-6-11-9-30(10-12(11)7-16(15)34-2)22(32)19-17(8-18(23(26,27)28)29-21(19)31)35-20-13(24)4-3-5-14(20)25/h3-8H,9-10H2,1-2H3,(H,29,31) |
InChI Key |
SPAYLOCXFWJEBL-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2CN(CC2=C1)C(=O)C3=C(C=C(NC3=O)C(F)(F)F)SC4=C(C=CC=C4Cl)Cl)OC |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoindoline-2-carbonyl)-6-(trifluoromethyl)pyridin- typically involves multi-step organic reactions. One common method includes the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline scaffold
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly popular to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Isoindoline-2-carbonyl)-6-(trifluoromethyl)pyridin- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various substituted isoindoline and pyridine derivatives, which can be further utilized in pharmaceutical and industrial applications .
Scientific Research Applications
Isoindoline-2-carbonyl)-6-(trifluoromethyl)pyridin- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of dyes, pigments, and polymer additives.
Mechanism of Action
The mechanism of action of Isoindoline-2-carbonyl)-6-(trifluoromethyl)pyridin- involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and stability, allowing it to modulate various biochemical pathways effectively .
Comparison with Similar Compounds
Substituent Effects and Pharmacological Relevance
The trifluoromethylpyridine scaffold is widely studied due to its electron-withdrawing properties and resistance to metabolic degradation. Below is a comparison of key derivatives:
Key Observations :
- Trifluoromethyl Group : The 6-CF₃ group in the target compound improves metabolic stability compared to 6-OCH₃ (as in 6-methoxypyridin-2-ylboronic acid), which may enhance pharmacokinetic profiles .
- Bicyclic vs.
- Reactivity : Unlike 3-iodo-5-CF₃ pyridine derivatives (used in cross-coupling), the target compound’s carbonyl group may favor nucleophilic substitution or amide bond formation .
Pharmacological and Physicochemical Properties
Solubility and Bioavailability :
- The trifluoromethyl group increases lipophilicity (logP ~2.5–3.0), which may reduce aqueous solubility compared to polar derivatives like 6-methoxypyridin-2-ylboronic acid (logP ~1.2) .
- Co-crystallization strategies, as seen with pyrazine derivatives, could mitigate solubility issues while retaining pharmacological activity .
Thermal and Chemical Stability :
- The CF₃ group stabilizes the pyridine ring against oxidative degradation, similar to other trifluoromethylated pyridines .
Biological Activity
Isoindoline derivatives, particularly those with trifluoromethyl substituents, have garnered attention in medicinal chemistry due to their diverse biological activities. The compound Isoindoline-2-carbonyl-6-(trifluoromethyl)pyridin- is notable for its potential therapeutic applications, including antioxidant and enzyme inhibitory properties.
Synthesis and Structural Characterization
The synthesis of isoindoline derivatives often involves the integration of various heterocycles. For instance, recent studies have synthesized novel analogs that incorporate trifluoromethyl groups, enhancing their biological activities. Characterization techniques such as IR, NMR, and mass spectrometry are employed to confirm the structures of these compounds. The functional groups are critical in determining the biological activity, with the carbonyl and trifluoromethyl groups playing significant roles in their interactions with biological targets .
Antioxidant Activity
Research indicates that isoindoline derivatives exhibit significant antioxidant properties. For example, a compound structurally similar to Isoindoline-2-carbonyl-6-(trifluoromethyl)pyridin- demonstrated effective free radical scavenging abilities with EC50 values of 0.65 mM for DPPH and 0.52 mM for ABTS assays. These results suggest a strong potential for these compounds in mitigating oxidative stress-related diseases .
Enzyme Inhibition
The compound has shown promising results as an inhibitor of key enzymes involved in carbohydrate metabolism:
- α-Glycosidase Inhibition : The IC50 value for the inhibition of α-glycosidase was reported at 0.07 mM, which is comparable to acarbose (0.09 mM). This suggests that the compound may be beneficial in managing postprandial blood glucose levels .
- α-Amylase Inhibition : Similarly, the IC50 value for α-amylase inhibition was recorded at 0.21 mM, again indicating a potent effect relative to acarbose (0.25 mM) .
Case Studies
Several studies have explored the pharmacological potential of isoindoline derivatives:
- Study on Antioxidant Properties :
-
Enzyme Kinetics :
- Kinetic studies involving Lineweaver-Burk plots revealed that Isoindoline-2-carbonyl-6-(trifluoromethyl)pyridin- acts as a competitive inhibitor for both α-glycosidase and α-amylase.
- The binding affinities were calculated through molecular dynamics simulations, confirming the stability and interaction profiles of the compound with these enzymes .
Data Tables
| Activity Type | Compound | IC50 (mM) | Comparison Standard | Standard IC50 (mM) |
|---|---|---|---|---|
| Antioxidant (DPPH) | Isoindoline Derivative | 0.65 | Caffeic Acid | - |
| Antioxidant (ABTS) | Isoindoline Derivative | 0.52 | Syringic Acid | - |
| α-Glycosidase Inhibition | Isoindoline-2-carbonyl-6-(trifluoromethyl)pyridin- | 0.07 | Acarbose | 0.09 |
| α-Amylase Inhibition | Isoindoline-2-carbonyl-6-(trifluoromethyl)pyridin- | 0.21 | Acarbose | 0.25 |
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Catalysts | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Pd(PPh₃)₄, K₂CO₃ | DMF | 80 | 12 | 65–75 |
| 2 | CuI, DMEDA | THF | 60 | 8 | 70–85 |
Basic: How to characterize the structure and purity of these derivatives?
Methodological Answer:
Characterization requires a combination of spectroscopic and crystallographic methods:
- NMR : Use ¹⁹F NMR to confirm trifluoromethyl group integration (δ = -60 to -70 ppm) and ¹H/¹³C NMR for backbone analysis .
- X-ray crystallography : Resolve crystal structures to verify stereochemistry and intermolecular interactions (e.g., hydrogen bonding with isoindoline carbonyl groups) .
- Mass spectrometry : Employ high-resolution ESI-MS to validate molecular ion peaks (e.g., [M+H]⁺ with <2 ppm error).
- Purity assessment : Use reverse-phase HPLC (C18 column, acetonitrile/water) with UV detection at 254 nm.
Advanced: How can computational methods predict the reactivity and regioselectivity of trifluoromethylpyridine derivatives?
Methodological Answer:
Quantum mechanical calculations and molecular dynamics simulations are critical:
- Reactivity prediction : Perform DFT calculations (B3LYP/6-31G*) to map potential energy surfaces for key intermediates, such as transition states in cycloaddition reactions .
- Regioselectivity analysis : Use Fukui indices to identify nucleophilic/electrophilic sites on the pyridine ring, prioritizing trifluoromethyl group-directed functionalization .
- Solvent effects : Apply COSMO-RS models to simulate solvent interactions (e.g., DMF vs. THF) and optimize reaction conditions .
Q. Table 2: Computational Parameters for DFT Studies
| Parameter | Value/Method |
|---|---|
| Basis set | 6-31G* |
| Functional | B3LYP |
| Solvent model | SMD (DMF) |
| Convergence threshold | 1e⁻⁶ Hartree |
Advanced: How to resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?
Methodological Answer:
Address discrepancies through systematic validation:
- Assay standardization : Compare IC₅₀ values across consistent protocols (e.g., cell line: HEK293 vs. HeLa; incubation time: 24 vs. 48 hours) .
- Metabolic stability : Evaluate compound stability in liver microsomes (human vs. murine) to identify species-specific degradation pathways .
- SAR analysis : Correlate structural variations (e.g., substituent electronegativity, lipophilicity) with activity trends using multivariate regression models .
Example Case :
A derivative showed IC₅₀ = 2.1 µM in a kinase inhibition assay but was inactive in cell-based models. This discrepancy was resolved by confirming poor membrane permeability via PAMPA assays, highlighting the need for prodrug strategies .
Advanced: What strategies mitigate side reactions during multi-step synthesis?
Methodological Answer:
Optimize protecting groups and reaction sequences:
- Protecting groups : Use tert-butoxycarbonyl (Boc) for amine protection during trifluoromethylation to prevent undesired nucleophilic attacks .
- Order of steps : Prioritize trifluoromethyl group installation early to avoid late-stage functionalization challenges (e.g., Pd-catalyzed coupling post-cyclization) .
- Byproduct monitoring : Track intermediates via LC-MS and employ scavenger resins (e.g., QuadraPure™) to remove excess reagents .
Advanced: How to design derivatives with enhanced metabolic stability?
Methodological Answer:
Leverage fluorination and steric shielding:
- Trifluoromethyl positioning : Place the -CF₃ group at meta positions to block cytochrome P450 oxidation .
- Isoindoline modifications : Introduce electron-withdrawing groups (e.g., nitro) to reduce ring-opening metabolism .
- In silico screening : Use ADMET predictors (e.g., SwissADME) to prioritize derivatives with optimal logP (2–3) and low CYP3A4 affinity .
Basic: What are the key applications of these derivatives in medicinal chemistry?
Methodological Answer:
They serve as:
- Kinase inhibitors : Target ATP-binding pockets in cancer therapy (e.g., JAK2/STAT3 pathways) .
- Antimicrobial agents : Disrupt bacterial efflux pumps via hydrophobic interactions with transmembrane domains .
- PET tracers : Utilize ¹⁸F-labeled analogs for in vivo imaging of neurodegenerative disease biomarkers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
